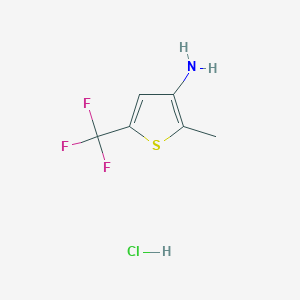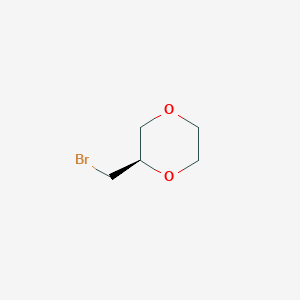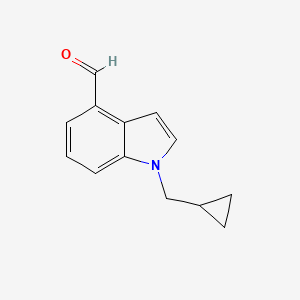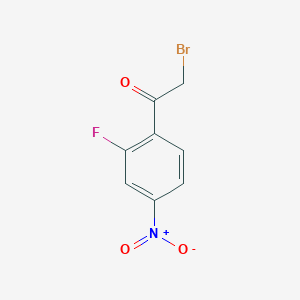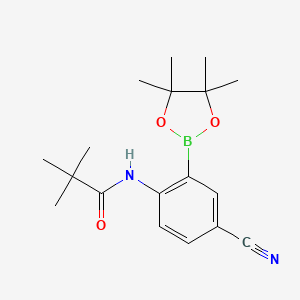
N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a complex organic compound that features a cyano group, a pivalamide group, and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the reaction of 4-cyano-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the boronic ester can be oxidized to a boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Reduction Products: Amines from the reduction of the cyano group.
Applications De Recherche Scientifique
N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The cyano group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester functionality but lacks the cyano and pivalamide groups.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Contains a diphenylamino group instead of the cyano and pivalamide groups.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Features a pyrazole ring instead of the phenyl ring.
Uniqueness
N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to its combination of a cyano group, a pivalamide group, and a boronic ester. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C18H25BN2O3 |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
N-[4-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H25BN2O3/c1-16(2,3)15(22)21-14-9-8-12(11-20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,1-7H3,(H,21,22) |
Clé InChI |
HTUONNLTAJZACI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
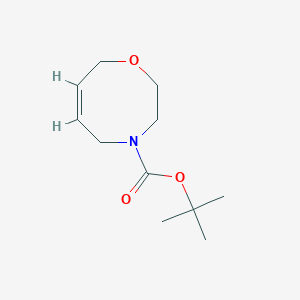
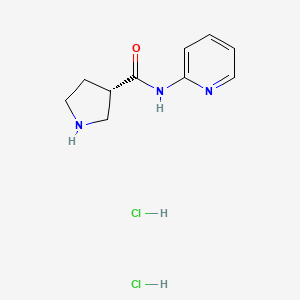
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)
![2',2'-Difluoro-3'-isopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12991681.png)
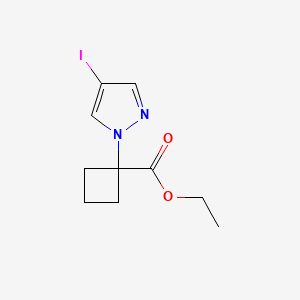
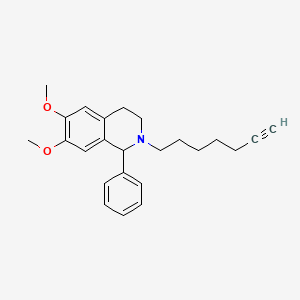
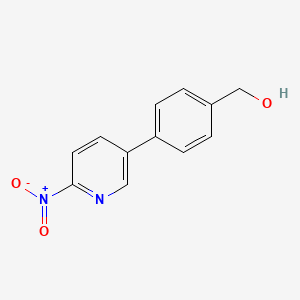

![tert-Butyl (1S,3aR,6aS)-1-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12991706.png)
